molecular formula C15H14FN3O3 B5551568 8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide

8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide

Cat. No. B5551568
M. Wt: 303.29 g/mol
InChI Key: XJHVJUGLFXAPIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoroquinolone derivatives often involves several steps, including cyclization, substitution, and additional reactions to introduce specific functional groups. For example, the synthesis of related compounds often involves the reaction of substituted anilines with malonate, followed by cyclization and various substitution reactions (Stefancich et al., 1985). Another method includes the use of carbon-14 labelling for metabolic studies, as seen in compounds like AM-715 (Nagatsu & Irikura, 1981).

Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by a quinoline or naphthyridone ring system, often substituted with various functional groups that influence their antibacterial activity. For instance, studies have shown that compounds with distorted orientations of the N1-substituents in the quinoline ring, due to steric repulsion, exhibit potent antibacterial activities (Kuramoto et al., 2003).

Chemical Reactions and Properties

Fluoroquinolones undergo various chemical reactions, including reactions with organolithium compounds, which can lead to regioselective functionalization of the quinoline ring (Stadlwieser et al., 1998). The presence of fluorine atoms in these compounds plays a crucial role in their reactivity and biological activities.

Physical Properties Analysis

The physical properties of fluoroquinolones, such as solubility and crystallinity, are influenced by their structural modifications. These properties are essential in determining the bioavailability and pharmacokinetic profiles of these compounds.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interactions with metal ions, are critical for the antibacterial activity of fluoroquinolones. For instance, the interaction of these compounds with metal ions can affect their ability to inhibit bacterial enzymes, which is crucial for their antibacterial effect.

References

Scientific Research Applications

Antibacterial Properties and Mechanism of Action

Fluorinated quinolines, including compounds similar to "8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide," have shown significant antibacterial activities. These compounds are designed to target bacterial infections effectively by interfering with bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. For instance, studies on various fluorinated quinolones have demonstrated their potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating bacterial infections (Kuramoto et al., 2003; Koga et al., 1980).

Structural Activity Relationship (SAR)

The SAR studies highlight how variations in the fluorinated quinoline structure, such as the substitution patterns, influence their antibacterial efficacy. The introduction of specific substituents can significantly enhance the compound's activity against resistant bacterial strains. For example, the addition of azetidinyl and amino groups has been shown to increase the antibacterial potency of these compounds, underscoring the importance of structural modifications in developing more effective antibacterial agents (Valluri et al., 2017).

Potential Applications in Treating Mycobacterial Infections

Some fluorinated quinolones have been evaluated for their efficacy against Mycobacterium tuberculosis, including multi-drug-resistant strains, indicating their potential use in treating tuberculosis. These compounds' ability to inhibit mycobacterial DNA gyrase presents a promising avenue for developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance (Dinakaran et al., 2008).

Chemosenory Applications

Research into fluorinated quinoline derivatives has also explored their potential as chemosensors for metal ions. These compounds can serve as highly selective sensors for detecting specific metal ions in biological and environmental samples, illustrating the versatility of fluorinated quinoline compounds beyond their antibacterial applications (Park et al., 2015).

Future Directions

The study of new oxazolidinone and quinoline derivatives is an active area of research, particularly in the development of new pharmaceuticals. This compound could potentially be studied for its biological activity and could serve as a lead compound in the development of new drugs .

properties

IUPAC Name

8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c16-11-3-1-2-10-4-5-12(18-13(10)11)14(20)17-6-7-19-8-9-22-15(19)21/h1-5H,6-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHVJUGLFXAPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide

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